MK-571 sodium MK-571 sodium The cysteinyl leukotrienes (CysLTs), LTC4, LTD4, and LTE4, mediate their actions through two distinct G protein-coupled receptors. LTD4 is the preferred ligand for the cysLT1 receptor,1 whereas LTC4 and LTD4 bind with approximately equal affinity to the CysLT2 receptor. MK-571 is a selective, orally active CysLT1 receptor antagonist. It blocks the binding of LTD4, but not LTC4, to human and guinea pig lung membranes with Ki values of 0.22 nM and 2.1 nM, respectively, which is indicative of CysLT1 receptor-mediated activity in these preparations. MK-571 effectively blocks LTD4 activation of recombinant human and mouse CysLT1 receptors1,4 but is ineffective at blocking LTC4 or LTD4 activation of the recombinant human or mouse CysLT2 receptors.
MK571 sodium salt is a specific CysLT1 (Cysteinyl-Leukotriene Type 1 Receptor) antagonist. Target: CysLT1in vitro: MK571 is a multidrug resistance protein-2 (ABCC2, Mrp2) inhibitor and has been widely used to demonstrate the role of Mrp2 in the cellular efflux of drugs, xenobiotics and their conjugates. The estimated Ki for inhibition of the synthesis of K-4′-O-GlcA by MK571 is 19.7 μM. MK571 dose-dependently inhibits the intracellular biosynthesis of all flavonol glucuronides and sulphates by Caco-2 cells. MK571 significantly inhibits phase-2 conjugation of kaempferol by cell-free extracts of Caco-2, and production of kaempferol-4′-O-glucuronide was competitively inhibited. These data show that MK571, in addition to inhibiting MRP2, is a potential inhibitor of enterocyte phase-2 conjugation.
Brand Name: Vulcanchem
CAS No.: 115103-85-0
VCID: VC0001882
InChI: InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
SMILES: CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Molecular Formula: C26H26ClN2NaO3S2
Molecular Weight: 537.1 g/mol

MK-571 sodium

CAS No.: 115103-85-0

Cat. No.: VC0001882

Molecular Formula: C26H26ClN2NaO3S2

Molecular Weight: 537.1 g/mol

* For research use only. Not for human or veterinary use.

MK-571 sodium - 115103-85-0

CAS No. 115103-85-0
Molecular Formula C26H26ClN2NaO3S2
Molecular Weight 537.1 g/mol
IUPAC Name sodium;3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate
Standard InChI InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;
Standard InChI Key XNAYQOBPAXEYLI-AAGWESIMSA-M
Isomeric SMILES CN(C)C(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
SMILES CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Canonical SMILES CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+]
Appearance Assay:≥95%A crystalline solid

Chemical Identity and Physicochemical Properties

Structural Characteristics

MK-571 sodium features a complex polycyclic structure with a sodium counterion, as evidenced by its SMILES notation:
[Na+].CN(C)C(=O)CCSC(SCCC([O-])=O)c1cccc(\C=C\c2ccc3ccc(Cl)cc3n2)c1 . The presence of a chlorinated aromatic system and sulfonic acid groups contributes to its high affinity for transmembrane transporters and receptors.

Table 1: Key Physicochemical Parameters

PropertyValueConditions
Molecular Weight537.07 g/mol-
Solubility in DMSO25.78 mg/mL (48 mM)Requires sonication
Aqueous Solubility<1 mg/mLH₂O at 25°C
Thermal StabilityStable at -20°C (powder)3-year storage

The compound's limited aqueous solubility necessitates formulation strategies for in vivo applications, typically employing dimethyl sulfoxide (DMSO) as a vehicle .

Pharmacological Targets and Mechanisms

CysLT1 Receptor Antagonism

MK-571 sodium demonstrates nanomolar affinity for the cysteinyl leukotriene receptor 1 (CysLT1), with binding constants of:

  • 2.1 ± 1.8 nM in human lung tissue

  • 0.22 ± 0.15 nM in guinea pig lung

This receptor blockade inhibits leukotriene D4 (LTD4)-mediated bronchoconstriction and inflammation, positioning MK-571 sodium as a potential therapeutic candidate for asthma and chronic obstructive pulmonary disease .

MRP2/ABCC2 Transport Inhibition

As a competitive inhibitor of multidrug resistance protein 2 (MRP2), MK-571 sodium:

  • Reduces cellular efflux of drug conjugates by 70-90% at 20 μM

  • Competitively inhibits kaempferol-4′-O-glucuronide synthesis (Ki = 19.7 μM)

Table 2: Transport Inhibition Profile

SubstrateInhibition EfficiencyCell Model
Flavonol glucuronides85% reductionCaco-2
Etoposide60% accumulationMRP1-knockdown
Vincristine45% retentionGlioblastoma

Therapeutic Applications in Disease Models

Erectile Dysfunction in Metabolic Syndrome

A landmark 2023 study revealed MK-571 sodium's ability to restore erectile function in obese mice through cGMP modulation :

Key Findings:

  • 6-fold increase in corpus cavernosum cGMP levels

  • Complete reversal of obesity-induced intracavernous pressure deficits

  • No significant effect on cAMP or p-VASP Ser157 phosphorylation

Mechanistically, MRP4/5 inhibition prevents cGMP efflux, enhancing nitric oxide signaling pathways compromised in metabolic dysfunction .

Chemosensitization in Oncology

Preclinical models demonstrate MK-571 sodium's capacity to overcome multidrug resistance:

Chemotherapeutic AgentSynergy Effect (Fold Change)Cancer Type
Temozolomide3.2× cytotoxicity increaseGlioblastoma
Vincristine2.8× cellular retentionLeukemia
Etoposide4.1× apoptosis inductionLung carcinoma

Research Methodology and Experimental Protocols

Standard In Vitro Assay Conditions

Typical experimental parameters for MRP inhibition studies:

  • Cell Density: 1×10³ cells/well (96-well format)

  • Incubation: 72 hr at 37°C, 5% CO₂

  • MK-571 Concentration: 20-25 μM

In Vivo Dosing Regimens

The obese mouse model employed:

  • Dose: 2 mg/kg/day

  • Route: Oral gavage

  • Duration: 14-day treatment

Emerging Research Directions

Recent investigations propose novel applications for MK-571 sodium:

  • Neuroinflammation Modulation: Preliminary data suggest blood-brain barrier penetration for Alzheimer's disease models

  • Pulmonary Hypertension: MRP4-mediated cGMP efflux inhibition in vascular smooth muscle

  • NASH Progression: Hepatic transporter modulation in non-alcoholic steatohepatitis

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator